6-ethoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride
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Overview
Description
The compound “6-ethoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride” is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse biological activities and are used in the synthesis of various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzothiazole core, with an ethoxy group at the 6-position and a 2-(methylthio)ethyl group at the 3-position .Chemical Reactions Analysis
Benzothiazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and can undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ethoxy group could increase its solubility in organic solvents .Scientific Research Applications
- Thiazole derivatives have demonstrated potent antitumor and cytotoxic effects. For instance, researchers synthesized [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides, with one compound showing remarkable efficacy against prostate cancer .
Antitumor and Cytotoxic Activity
Quorum Sensing Inhibition
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . The specific targets would depend on the exact biological activity exhibited by this compound.
Mode of Action
For instance, some thiazole derivatives can inhibit the growth of bacteria or fungi, while others can interact with receptors or enzymes in the human body to exert their effects .
Biochemical Pathways
For example, some thiazole derivatives can inhibit the synthesis of certain proteins in bacteria, thereby exerting an antimicrobial effect .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether may influence their absorption and distribution in the body.
Result of Action
Based on the known biological activities of thiazole derivatives, this compound could potentially exert a range of effects at the molecular and cellular level, such as inhibiting the growth of microorganisms or modulating the activity of certain receptors or enzymes in the body .
Future Directions
properties
IUPAC Name |
6-ethoxy-3-(2-methylsulfanylethyl)-1,3-benzothiazol-2-imine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS2.ClH/c1-3-15-9-4-5-10-11(8-9)17-12(13)14(10)6-7-16-2;/h4-5,8,13H,3,6-7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JACIYRWCTOILRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=N)S2)CCSC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride |
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